molecular formula C18H11Cl2N5O6 B14167272 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine CAS No. 4485-81-8

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine

Cat. No.: B14167272
CAS No.: 4485-81-8
M. Wt: 464.2 g/mol
InChI Key: XBBSJCPHGTXXHU-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups and a 2,4,6-trinitrophenyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trinitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine: Unique due to its combination of chlorophenyl and trinitrophenyl groups.

    1,1-Bis(4-chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine: Similar structure but lacks one nitro group, leading to different chemical and biological properties.

    1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazone: Similar but with a different functional group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

4485-81-8

Molecular Formula

C18H11Cl2N5O6

Molecular Weight

464.2 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine

InChI

InChI=1S/C18H11Cl2N5O6/c19-11-1-5-13(6-2-11)22(14-7-3-12(20)4-8-14)21-18-16(24(28)29)9-15(23(26)27)10-17(18)25(30)31/h1-10,21H

InChI Key

XBBSJCPHGTXXHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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